N-(1-ethyl-1H-benzimidazol-5-yl)acetamide
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Overview
Description
Preparation Methods
The synthesis of N-(1-ethyl-1H-benzimidazol-5-yl)acetamide typically involves the reaction of 1-ethyl-1H-benzimidazole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as pyridine, and requires careful temperature control to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(1-ethyl-1H-benzimidazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Scientific Research Applications
N-(1-ethyl-1H-benzimidazol-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives, which are of interest in various chemical research areas.
Mechanism of Action
The mechanism of action of N-(1-ethyl-1H-benzimidazol-5-yl)acetamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins essential for the survival and proliferation of cancer cells, fungi, and viruses. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to disrupt the function of the mitochondrial respiratory chain, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(1-ethyl-1H-benzimidazol-5-yl)acetamide can be compared with other benzimidazole derivatives, such as:
- N-(4-chloro-1H-benzimidazol-5-yl)acetamide
- N-benzhydryl-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
- N-(1-methyl-1H-benzimidazol-2-yl)-2-o-tolyloxy-acetamide
These compounds share a similar benzimidazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
Biological Activity
N-(1-ethyl-1H-benzimidazol-5-yl)acetamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into its biological activity, synthesizing data from various studies and research findings.
Chemical Structure and Properties
This compound belongs to the benzimidazole class of compounds, characterized by a fused benzene and imidazole ring system. The presence of the acetamide group enhances its solubility and biological activity. The compound's structure is pivotal in its interaction with biological targets, influencing its pharmacological effects.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of benzimidazole, including this compound, are effective against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .
2. Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and Huh7 (liver cancer). The compound's mechanism of action appears to involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
3. Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective effects in experimental models of neurodegeneration. Studies indicate that it can mitigate oxidative stress and inflammation associated with neurodegenerative diseases, potentially through modulation of signaling pathways such as NF-kB .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Topoisomerase Inhibition : The compound acts as an inhibitor of topoisomerases, enzymes critical for DNA unwinding during replication. This action leads to apoptosis in cancer cells.
- Enzyme Interaction : It may also interact with various enzymes involved in metabolic processes, contributing to its antimicrobial and anticancer effects .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound:
- Study on Anticancer Activity : A study evaluated the compound's effects on MCF-7 cells, reporting an IC50 value of 20.1 µM, indicating significant cytotoxicity compared to control groups .
- Neuroprotective Study : In a model of ethanol-induced neurodegeneration, treatment with this compound reduced markers of oxidative stress and inflammation, suggesting potential therapeutic applications in neurodegenerative disorders .
- Antimicrobial Evaluation : Various derivatives were tested against bacterial strains, revealing potent activity that supports further development as an antimicrobial agent .
Properties
IUPAC Name |
N-(1-ethylbenzimidazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-3-14-7-12-10-6-9(13-8(2)15)4-5-11(10)14/h4-7H,3H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSQSTQRVUAJKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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